molecular formula C14H18N4OS B6583366 N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide CAS No. 2548976-41-4

N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide

Cat. No.: B6583366
CAS No.: 2548976-41-4
M. Wt: 290.39 g/mol
InChI Key: SGUBMZXHDURVFK-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused to a piperidine ring, with an N-methyl acetamide substituent. Thieno[3,2-d]pyrimidine derivatives are recognized for their role in medicinal chemistry, particularly as kinase inhibitors targeting pathways such as PI3K/mTOR .

Properties

IUPAC Name

N-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-10(19)17(2)11-3-6-18(7-4-11)14-13-12(5-8-20-13)15-9-16-14/h5,8-9,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUBMZXHDURVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide typically involves multiple steps, starting with the construction of the thienopyrimidine core. One common approach is the reaction of thiophene-2-carboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones[_{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. Thienopyrimidines are known to interact with various biological targets, making them useful in the study of enzyme inhibition and receptor binding.

Medicine: Medically, this compound has shown promise as an anticancer agent. Its ability to inhibit the growth of cancer cells has been the subject of numerous studies, highlighting its potential as a therapeutic agent.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its structural complexity and biological activity make it a valuable candidate for drug discovery and development.

Mechanism of Action

The mechanism by which N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes that contribute to disease states. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N-methyl-1-(1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine (CAS: 1401665-92-6)

  • Key Difference : Replaces the acetamide group with a methanamine.
  • Implications : The absence of the acetamide carbonyl reduces hydrogen-bonding capacity, likely altering target affinity and metabolic stability. This compound was discontinued, suggesting inferior pharmacokinetic properties compared to acetamide derivatives .

2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(pyridin-3-yl)acetamide (4j)

  • Structure: Incorporates a pyrazolyl substituent on the thieno-pyrimidine core and a pyridinyl-acetamide.
  • Synthesis : 66% yield via nucleophilic substitution (General Procedure A) .
  • Properties : High purity (99.7% HPLC), molecular weight 442.3 g/mol (LC-MS) .
  • Comparison : The pyridinyl group may enhance π-π stacking with kinase active sites, whereas the target compound’s piperidine moiety offers greater rotational freedom.

2-(4-((6-bromothieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(4-chloro-3-fluorophenyl)acetamide (16)

  • Structure : Bromo and chloro-fluoro substituents on the aromatic rings.
  • Synthesis : 88% yield (General Procedure A) .
  • Properties : Higher molecular weight (491.2/493.2 g/mol) due to halogen atoms, which may improve lipophilicity and target residence time .

Analogs with Varied Heterocyclic Systems

PI-103 (4-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine)

  • Structure: Morpholine-substituted pyrido-thieno-pyrimidine.
  • Application : Dual PI3K/mTOR inhibitor with in vivo utility, unlike earlier analogs with short half-lives (<10 min) .
  • Comparison: The morpholine group in PI-103 improves metabolic stability compared to simpler thieno-pyrimidines, suggesting that the piperidine-acetamide in the target compound may offer similar advantages.

N-(2-(4-methylpiperazin-1-yl)phenyl)-2-((2-phenethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide (119a)

  • Structure: Features a tetrahydrobenzo-thieno-pyrimidine scaffold and a thioether-linked acetamide.
  • Synthesis : Prepared via microwave-assisted coupling (General Procedure B) .
  • Comparison: The thioether linkage and tetrahydrobenzo ring system may confer distinct electronic and steric properties compared to the target compound’s piperidine-thieno-pyrimidine framework.

Non-Thieno-pyrimidine Acetamide Derivatives

N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide

  • Structure : Benzyl-piperidine core with phenyl-acetamide.
  • Application: Intermediate in medicinal chemistry, though lacking the thieno-pyrimidine motif .
  • Comparison: The absence of the heteroaromatic core likely limits kinase inhibition activity, highlighting the importance of the thieno-pyrimidine scaffold in the target compound.

Biological Activity

N-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, efficacy in various models, and relevant case studies.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 937795-94-3
Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
IUPAC Name This compound

This compound exhibits its biological activity primarily through inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), a crucial secondary messenger involved in various physiological processes, including inflammation and immune response regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDE4 with an IC50 value indicative of its potency. For example, related compounds have shown IC50 values ranging from 0.39 µM to over 1000-fold selectivity against other PDE family members, suggesting a strong potential for therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

In Vivo Studies

In vivo studies using animal models have reported significant anti-inflammatory effects. For instance, administration of the compound resulted in reduced bronchial eosinophilia and airway hyperactivity in guinea pigs, demonstrating its potential utility in treating respiratory conditions . Furthermore, it has been noted to ameliorate airway function in patients with chronic airway obstruction by interfering with tumor necrosis factor (TNF) formation .

Case Studies

  • Asthma Model : A study involving guinea pigs showed that the compound reduced allergen-induced lung inflammation significantly. The results indicated a reduction in pro-inflammatory cytokines such as IL-4 and IL-5, which are critical mediators in asthma pathology .
  • Cancer Research : Recent investigations into the compound's antitumor activity revealed selective cytotoxic effects against specific cancer cell lines without affecting normal cells. This selectivity is attributed to its interaction with cell cycle-related proteins .

Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. The compound has been associated with adverse effects such as CNS disturbances when administered orally. However, inhalation studies suggest it may be well-tolerated when delivered via respiratory routes .

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